Linker Length Sensitivity in PXR Degradation
The degradation potency of the PXR-targeting PROTAC JMV7048, which incorporates the 1-piperazinehexanoic acid linker, is exquisitely sensitive to linker length. Modifying the linker by adding or subtracting a single methylene unit from the optimal hexanoic acid chain significantly reduces degradation efficiency, highlighting the precise spacing required for ternary complex formation [1].
| Evidence Dimension | Degradation Potency (DC50) Sensitivity to Linker Length |
|---|---|
| Target Compound Data | DC50 = 379 nM in LS174T colon carcinoma cells |
| Comparator Or Baseline | PROTAC analogs with linker length modified by ±1 methylene unit |
| Quantified Difference | Significant reduction in degradation efficiency; quantitative DC50 shift not specified but described as markedly impaired |
| Conditions | LS174T colon carcinoma cell line; 24-hour treatment |
Why This Matters
This extreme sensitivity to linker length confirms that 1-piperazinehexanoic acid provides the precise spatial orientation required for potent PXR degradation, whereas analogs with slightly different alkyl chain lengths fail to achieve comparable efficacy.
- [1] ebiotrade. 靶向孕烷X受体的PROTAC降解剂JMV7048延缓结肠癌复发的机制研究. ebiotrade, 2025. View Source
